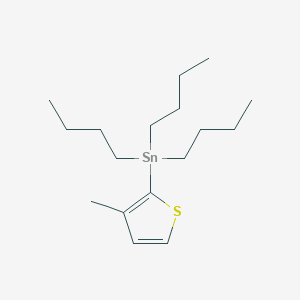
ピロリジン-2-カルボニトリル塩酸塩
概要
説明
Pyrrolidine-2-carbonitrile hydrochloride: is a chemical compound that features a five-membered nitrogen-containing ring, known as a pyrrolidine ring, with a nitrile group attached to the second carbon atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
科学的研究の応用
Chemistry:
- Pyrrolidine-2-carbonitrile hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology:
- It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine:
- The compound is involved in the development of drugs targeting various diseases, including diabetes and cancer .
Industry:
作用機序
- The pyrrolidine ring is a versatile scaffold used by medicinal chemists to design bioactive compounds .
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Pyrrolidine-2-carbonitrile hydrochloride is believed to operate as a chiral catalyst, allowing the production of enantiomerically pure compounds . It is thought to interact with proteins, leading to alterations in their structure and function .
Cellular Effects
It is known to influence the structure and function of proteins
Molecular Mechanism
It is believed to bind with proteins and alter their structure and function . It may also influence enzyme activity and gene expression .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of pyrrolidine-2-carbonitrile hydrochloride typically begins with L-proline.
Step 1: L-proline reacts with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
Step 2: This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Industrial Production Methods: An industrial method involves a continuous preparation process starting from L-proline. The process includes the formation of Boc-L-prolinamide, followed by dehydration with cyanuric chloride, deprotection, and salt formation with thionyl chloride, and finally, reaction with chloroacetyl chloride .
化学反応の分析
Types of Reactions:
Oxidation: Pyrrolidine-2-carbonitrile hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or amides.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted amides or other derivatives depending on the nucleophile used
類似化合物との比較
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison:
- Pyrrolidine-2-one: Unlike pyrrolidine-2-carbonitrile hydrochloride, pyrrolidine-2-one contains a carbonyl group, which significantly alters its reactivity and biological activity.
- Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive in certain chemical reactions compared to pyrrolidine-2-carbonitrile hydrochloride.
- Prolinol: This compound features a hydroxyl group, which provides different hydrogen bonding capabilities and reactivity profiles .
Pyrrolidine-2-carbonitrile hydrochloride stands out due to its nitrile group, which offers unique reactivity and potential for further functionalization in synthetic chemistry.
特性
IUPAC Name |
pyrrolidine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTUXCBPTVKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619044 | |
| Record name | Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-80-2 | |
| Record name | Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)





![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)
![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)





